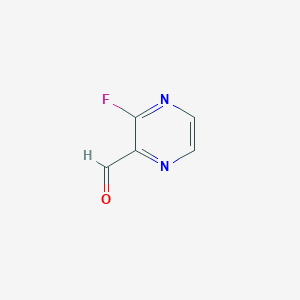

3-Fluoropyrazine-2-carbaldehyde

説明

3-Fluoropyrazine-2-carbaldehyde (C₅H₃FN₂O) is a fluorinated pyrazine derivative characterized by a fluorine atom at the 3-position and a formyl group at the 2-position of the pyrazine ring. This compound serves as a key intermediate in synthesizing pharmaceuticals and bioactive molecules, particularly due to its reactive aldehyde group and electron-withdrawing fluorine substituent.

Synthesis and Characterization:

The compound is synthesized via hydrolysis of methyl 3-fluoropyrazine-2-carboxylate in concentrated ammonium hydroxide, yielding 3-fluoropyrazine-2-carboxamide as a precursor . Elemental analysis confirms its composition:

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 37.5 | 37.33 |

| H | 3.15 | 2.68 |

| F | 11.57 | 11.8 |

| N | 17.5 | 17.62 |

The fluorine atom enhances electrophilicity at the carbonyl group, making it reactive toward nucleophilic additions, which is critical for forming hydrazones and other derivatives .

特性

IUPAC Name |

3-fluoropyrazine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRMSFXTHCCTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Chemistry

In synthetic chemistry, 3-fluoropyrazine-2-carbaldehyde serves as a building block for creating more complex fluorinated compounds. Its unique properties allow for the development of novel materials with enhanced characteristics compared to non-fluorinated analogs.

Biology

The compound has been investigated for its role in enzyme inhibition and as a potential ligand for receptors. Its structural features enable it to interact with biological targets effectively, making it valuable in pharmacological studies.

Medicine

Research indicates that 3-fluoropyrazine-2-carbaldehyde exhibits antimicrobial and cytotoxic properties . It has been evaluated for its efficacy against various bacterial strains and cancer cell lines:

- Antimycobacterial Activity : Demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Mycobacterium tuberculosis, comparable to standard treatments like isoniazid (MIC = 3 µg/mL) .

- Cytotoxicity : Exhibited moderate toxicity with an IC50 value of 25 µM in HepG2 cell lines, indicating potential therapeutic applications while necessitating careful dosage considerations.

Comparative Analysis with Related Compounds

The biological activity of 3-fluoropyrazine-2-carbaldehyde is often compared with similar compounds such as 3-chloropyrazine-2-carbaldehyde and 3-bromopyrazine-2-carbaldehyde. The presence of fluorine enhances lipophilicity and membrane penetration, contributing to its superior antimicrobial activity over its chloro- and bromo- counterparts.

| Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| 3-Fluoropyrazine-2-carbaldehyde | 12.5 | 25 |

| Isoniazid | 3 | N/A |

| 3-Chloropyrazine-2-carbaldehyde | Higher | N/A |

Antimycobacterial Efficacy

In a study assessing various pyrazine derivatives for their antimycobacterial properties, 3-fluoropyrazine-2-carbaldehyde exhibited significant activity against Mycobacterium tuberculosis. The results indicated that modifications in the pyrazine structure could enhance efficacy without increasing toxicity .

Cytotoxicity Evaluations

Cytotoxicity assays conducted on HepG2 cell lines revealed that while the compound showed moderate toxicity (IC50 = 25 µM), it retained therapeutic potential for further development in drug discovery programs targeting cancers and infectious diseases .

Applications in Drug Discovery

Due to its unique structural properties, 3-fluoropyrazine-2-carbaldehyde is being explored as a lead compound in drug discovery initiatives targeting various diseases. Its ability to act as an enzyme inhibitor positions it favorably for developing new therapeutics aimed at conditions such as cancer and bacterial infections .

作用機序

3-Fluoropyrazine-2-carbaldehyde is compared with other similar compounds such as 3-chloropyrazine-2-carbaldehyde and 3-bromopyrazine-2-carbaldehyde. The presence of different halogens influences the reactivity and biological activity of these compounds. 3-Fluoropyrazine-2-carbaldehyde is unique due to the electronegative fluorine atom, which enhances its chemical stability and biological activity.

類似化合物との比較

Structural and Substituent Effects

Fluorine, chlorine, and bromine substituents significantly alter physicochemical properties and reactivity. Key analogs include:

Key Observations :

Physical and Chemical Properties

| Property | 3-Fluoropyrazine-2-carbaldehyde | 3-Amino-6-bromopyrazine-2-carbaldehyde | 3-Chloro-5-fluoropyridin-2-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | 142.09 | 218.01 | 163.54 |

| Purity | N/A | 95% | 95% |

| Solubility | Soluble in polar solvents* | Soluble in DMSO, DMF | Limited data |

*Derived from structurally related thiosemicarbazones, which dissolve in dichloromethane, acetone, and DMSO .

生物活性

3-Fluoropyrazine-2-carbaldehyde is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various research domains.

3-Fluoropyrazine-2-carbaldehyde is characterized by the presence of a fluorine atom at the 3-position of the pyrazine ring, which significantly influences its reactivity and biological properties. The compound serves as a versatile building block for synthesizing more complex fluorinated derivatives, which can exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Synthesis Pathways

The synthesis of 3-Fluoropyrazine-2-carbaldehyde typically involves:

- Starting Materials : Pyrazine derivatives and fluorinating agents.

- Reactions : Common reactions include nucleophilic substitutions and electrophilic aromatic substitutions, which allow for the introduction of various functional groups that can enhance biological activity.

The biological activity of 3-Fluoropyrazine-2-carbaldehyde is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The electronegative fluorine atom stabilizes the compound and modulates its reactivity, making it a suitable candidate for drug design .

Antimicrobial Activity

Research indicates that 3-Fluoropyrazine-2-carbaldehyde exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains with promising results. In comparative studies with related compounds like 3-chloropyrazine-2-carbaldehyde, it demonstrated superior activity due to its enhanced lipophilicity and ability to penetrate bacterial membranes .

Case Studies

-

Antimycobacterial Activity : In a study assessing the antimycobacterial efficacy of various pyrazine derivatives, 3-Fluoropyrazine-2-carbaldehyde showed an MIC (Minimum Inhibitory Concentration) comparable to standard treatments. This suggests potential applications in treating tuberculosis .

Compound MIC (µg/mL) 3-Fluoropyrazine-2-carbaldehyde 12.5 Standard (Isoniazid) 3 -

Cytotoxicity Assays : The cytotoxic effects of 3-Fluoropyrazine-2-carbaldehyde were evaluated using HepG2 cell lines. The IC50 values indicated moderate toxicity, suggesting that while it has therapeutic potential, careful consideration of dosage is necessary .

Compound IC50 (µM) 3-Fluoropyrazine-2-carbaldehyde 25 Control (Untreated) >100

Applications in Drug Discovery

The compound's unique properties make it a candidate for drug discovery programs targeting various diseases. Its role as an enzyme inhibitor has been explored in several studies, indicating its potential as a lead compound in developing new therapeutics for conditions such as cancer and infectious diseases .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。